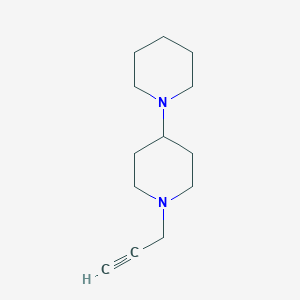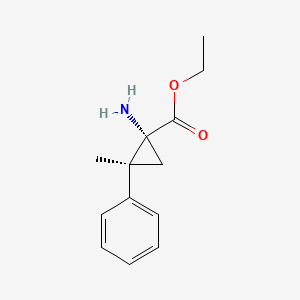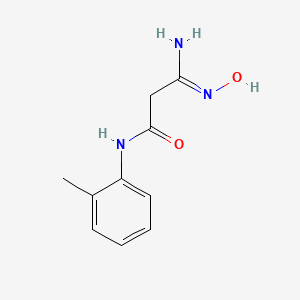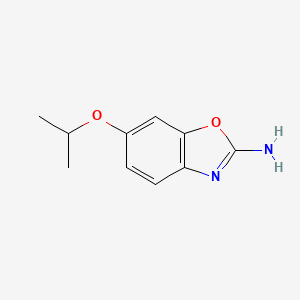![molecular formula C15H13N5O2 B2793892 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034356-06-2](/img/structure/B2793892.png)
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" is a sophisticated organic compound featuring a unique combination of functional groups including an isoxazoline ring, a pyridine derivative, and a triazole moiety. These functionalities enable diverse chemical behaviors, making it a versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically starts with the formation of the isoxazole ring through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of the Pyridinyl Group: : This involves a series of nucleophilic substitutions and ring closures under basic or acidic conditions.
Attachment of the Triazole Ring: : The triazole moiety is introduced via Huisgen 1,3-dipolar cycloaddition of azides with terminal alkynes.
Industrial Production Methods
On an industrial scale, the synthesis often employs continuous flow reactors to enhance reaction efficiency and product yield. Catalysis plays a pivotal role in these processes, with various metals like copper (I) or ruthenium serving as catalysts in the cycloaddition steps.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the methanone group, transforming it into carboxylic acids or aldehydes.
Reduction: : Hydrogenation reactions can reduce the triazole ring or other nitrogen-containing functionalities.
Substitution: : Nucleophilic substitution can occur at the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminium hydride (LiAlH4) for reductive amination.
Substitution: : Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: : Various carboxylic acids and aldehydes.
Reduction: : Amine derivatives.
Substitution: : Alkylated and arylated derivatives of the original compound.
Scientific Research Applications
In Chemistry
This compound serves as a starting material for synthesizing complex organic molecules, crucial in developing novel catalysts and studying reaction mechanisms.
In Biology
It is frequently used as a biochemical probe to investigate enzyme activities and protein-ligand interactions, owing to its versatile structure.
In Medicine
Potential applications in drug design, particularly targeting neurodegenerative diseases and cancers. Its various functional groups provide binding affinity to a broad range of biological targets.
In Industry
Utilized in the development of advanced materials such as polymers and agrochemicals. Its reactive sites allow for further functionalization, making it a key intermediate.
Mechanism of Action
The mechanism by which (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects varies depending on its application. In medicinal chemistry, the compound typically acts by binding to specific enzymes or receptors, altering their activity. This can involve:
Molecular Targets: : Often targets kinases, proteases, and G-protein-coupled receptors.
Pathways Involved: : Influences signaling pathways like MAPK/ERK, PI3K/Akt, and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
(6,7-dihydroisoxazolo[4,5-c]pyridine-5-carboxamide): : Similar backbone with a different functional group at the 5-position.
(2-phenyl-2H-1,2,3-triazol-4-yl)methyl ketone: : Lacks the isoxazole and pyridine components but shares the triazole moiety.
Highlighting Its Uniqueness
The integration of isoxazole, pyridine, and triazole units in one molecule imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to simpler analogs.
This versatility makes (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone a valuable compound in diverse fields such as synthetic chemistry, medicinal research, and industrial applications.
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(19-7-6-14-11(10-19)8-17-22-14)13-9-16-20(18-13)12-4-2-1-3-5-12/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNMUNXPMHKZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2793809.png)
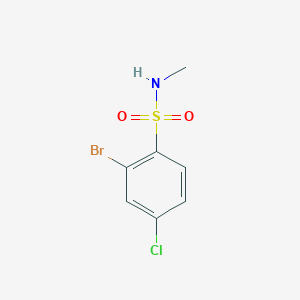
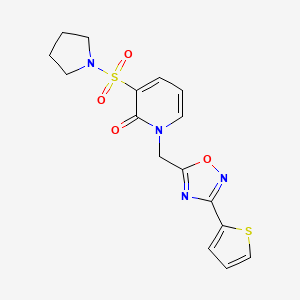
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2793816.png)

![4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2793818.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2793819.png)
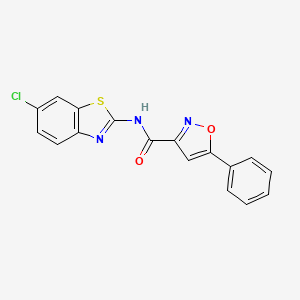
![(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride](/img/structure/B2793822.png)
